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Core Science & Biosynthesis

Foundational

Bicyclo[1.1.1]pentane-Azetidine Hybrids: A Technical Guide to Next-Generation Phenyl Bioisosteres

Abstract In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional aromatic scaffolds. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional aromatic scaffolds. The phenyl group, while a cornerstone of drug design, often introduces metabolic liabilities and suboptimal physicochemical properties. This technical guide provides an in-depth exploration of bicyclo[1.1.1]pentane-azetidine (BCP-azetidine) hybrids as a powerful and innovative class of phenyl bioisosteres. We will dissect the strategic rationale for their implementation, detail robust synthetic methodologies, and present a comparative analysis of their physicochemical properties against conventional aryl systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge bioisosteric replacements to overcome longstanding challenges in medicinal chemistry.

The Phenyl Ring: A Double-Edged Sword in Drug Design

The phenyl ring is arguably one of the most ubiquitous structural motifs in small-molecule drugs. Its rigid, planar geometry provides a reliable scaffold for orienting functional groups and engaging in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. However, the very nature of the phenyl ring also presents significant challenges in drug development:

  • Metabolic Instability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to the formation of reactive intermediates and rapid clearance.[1][2]

  • Poor Solubility: The hydrophobic nature of the phenyl group can contribute to low aqueous solubility, hindering oral bioavailability and formulation development.[3][4][5]

  • High Lipophilicity: An abundance of aromatic rings can lead to high lipophilicity, which is often associated with off-target effects and poor pharmacokinetic properties.[2][5]

  • Limited Three-Dimensionality: The planarity of the phenyl ring restricts the exploration of three-dimensional chemical space, a concept often referred to as "escaping from flatland".[6]

The imperative to mitigate these liabilities has fueled the search for non-classical bioisosteres that can mimic the spatial arrangement of a para-substituted phenyl ring while imparting superior physicochemical properties.

Bicyclo[1.1.1]pentane (BCP): A Rigid, Saturated Surrogate

Bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring.[7][8] This highly strained, cage-like hydrocarbon offers a unique combination of structural rigidity and a three-dimensional sp³-rich character.

The key feature of BCP as a phenyl bioisostere is the linear orientation of its bridgehead carbons, which effectively mimics the 1,4-disubstitution pattern of a phenyl ring.[7][8] However, the distance between the bridgehead substituents is shorter (approximately 1.85 Å) compared to a para-substituted phenyl ring (approximately 2.79 Å).[8] Despite this difference, BCP has been successfully employed to replace phenyl rings in numerous drug candidates, often with remarkable improvements in their properties.[4][9][10][11]

Key Advantages of BCP as a Phenyl Bioisostere:

  • Enhanced Metabolic Stability: The saturated nature of the BCP core renders it significantly more resistant to oxidative metabolism compared to a phenyl ring.[1][12][13]

  • Improved Solubility: The introduction of a BCP moiety generally leads to a decrease in lipophilicity and an increase in aqueous solubility.[3][4][11]

  • Increased Three-Dimensionality: BCP provides a rigid, non-planar scaffold that allows for the exploration of new chemical space and can lead to improved target engagement.[1]

  • Novel Intellectual Property: Replacing a phenyl ring with a BCP can provide a route to novel chemical entities with distinct intellectual property protection.[11]

Azetidine: A Small, Polar Heterocycle with Big Impact

Azetidine, a four-membered nitrogen-containing heterocycle, has gained considerable traction in medicinal chemistry as a versatile building block and bioisostere.[14][15][16][17] Its strained ring system imparts a degree of conformational rigidity, while the nitrogen atom provides a handle for introducing polarity and modulating physicochemical properties.

As a bioisostere, azetidine can replace larger, more lipophilic saturated heterocycles like piperidine and pyrrolidine, often leading to improved solubility and reduced off-target effects.[18] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

Key Advantages of Azetidine in Drug Design:

  • Improved Physicochemical Properties: The incorporation of an azetidine ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[14][18][19]

  • Structural Rigidity: The strained four-membered ring provides a degree of conformational constraint, which can be beneficial for optimizing ligand-receptor interactions.[14][18]

  • Versatile Synthetic Handle: The nitrogen atom in the azetidine ring can be readily functionalized, allowing for the introduction of diverse substituents.[14][20]

The BCP-Azetidine Hybrid: A Synergistic Approach to Phenyl Bioisosterism

The strategic combination of a BCP core with an azetidine ring creates a powerful hybrid bioisostere that leverages the advantageous properties of both scaffolds. In this arrangement, the BCP unit acts as the rigid, non-aromatic spacer, mimicking the para-disubstituted phenyl ring, while the azetidine ring introduces a polar, functionalizable element.

This hybrid approach offers a compelling strategy to address the multifaceted challenges of drug design. By replacing a phenyl ring with a BCP-azetidine hybrid, medicinal chemists can simultaneously improve metabolic stability, enhance solubility, and introduce new vectors for chemical modification, all while maintaining the crucial spatial orientation of the original pharmacophore.

Comparative Physicochemical Properties

The theoretical benefits of replacing a phenyl ring with a BCP-azetidine hybrid are best illustrated through a comparison of their calculated physicochemical properties.

PropertyPhenyl AnalogueBCP-Azetidine HybridRationale for Improvement
cLogP HigherLowerReplacement of an aromatic ring with a saturated, polar scaffold.
Aqueous Solubility LowerHigherIncreased polarity and reduced lipophilicity.[3][4][11][18]
Metabolic Stability LowerHigherResistance of the BCP core to oxidative metabolism.[1][12][13]
Fraction of sp³ Carbons (Fsp³) LowerHigherIncreased three-dimensional character.
Polar Surface Area (PSA) LowerHigherIntroduction of the nitrogen atom in the azetidine ring.

Synthetic Strategies for BCP-Azetidine Hybrids

The construction of BCP-azetidine hybrids relies on the robust and evolving synthetic methodologies for both BCP and azetidine derivatives. A general and modular approach involves the coupling of a pre-functionalized BCP core with an azetidine building block.

Diagram of a General Synthetic Workflow

G cluster_0 BCP Core Synthesis cluster_1 Azetidine Component cluster_2 Hybrid Assembly Propellane [1.1.1]Propellane BCP_Intermediate Functionalized BCP (e.g., BCP-I, BCP-B(pin)) Propellane->BCP_Intermediate Radical Addition or Transition Metal Catalysis Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) BCP_Intermediate->Coupling Azetidine Protected Azetidine Azetidine->Coupling Hybrid BCP-Azetidine Hybrid Coupling->Hybrid Deprotection Deprotection Hybrid->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General synthetic workflow for BCP-azetidine hybrids.

Experimental Protocol: Synthesis of a 1-(Azetidin-3-yl)bicyclo[1.1.1]pentane-3-carboxylate Derivative

This protocol outlines a representative synthesis of a BCP-azetidine hybrid, starting from [1.1.1]propellane and a protected azetidine derivative.

Step 1: Synthesis of a Functionalized BCP Intermediate

  • Reaction Setup: In a nitrogen-purged glovebox, a solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether) is prepared.

  • Radical Initiation: To this solution, a radical precursor (e.g., an alkyl iodide) and a radical initiator (e.g., triethylborane or light) are added at low temperature.[21][22]

  • Reaction Monitoring: The reaction is monitored by GC-MS or TLC until completion.

  • Workup and Purification: The reaction mixture is quenched, and the desired functionalized BCP intermediate is isolated by column chromatography.

Step 2: Cross-Coupling of the BCP Intermediate with a Protected Azetidine

  • Reaction Setup: To a solution of the functionalized BCP intermediate and a protected azetidine derivative (e.g., N-Boc-3-iodoazetidine) in a suitable solvent (e.g., dioxane/water), a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) are added.

  • Heating and Monitoring: The reaction mixture is heated under an inert atmosphere and monitored by LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the protected BCP-azetidine hybrid.

Step 3: Deprotection of the Azetidine Nitrogen

  • Reaction Setup: The protected BCP-azetidine hybrid is dissolved in a suitable solvent (e.g., dichloromethane).

  • Acidic Cleavage: An acid (e.g., trifluoroacetic acid) is added, and the reaction is stirred at room temperature.

  • Workup: The reaction mixture is concentrated under reduced pressure, and the residue is neutralized with a base to afford the final BCP-azetidine hybrid.

Case Study: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor

A seminal example of the power of BCP as a phenyl bioisostere is the work done on the γ-secretase inhibitor BMS-708,163.[4] Replacement of a central, para-substituted fluorophenyl ring with a BCP moiety led to a compound with equipotent enzyme inhibition but with significant improvements in passive permeability and aqueous solubility.[4] This translated into a four-fold increase in Cmax and AUC values in a mouse model.[4] This case study provides compelling evidence for the broader application of BCP as a phenyl group replacement to enhance physicochemical and drug-like properties.[4]

While this example focuses on BCP alone, it lays the foundation for the logical extension to BCP-azetidine hybrids, where the azetidine component could further enhance solubility and provide additional points for interaction or functionalization.

Future Perspectives and Conclusion

The development and application of BCP-azetidine hybrids as phenyl bioisosteres represent a significant advancement in medicinal chemistry. This strategy allows for the creation of novel chemical entities with improved physicochemical and pharmacokinetic properties, thereby increasing the probability of success in drug discovery programs. As synthetic methodologies for constructing these complex three-dimensional scaffolds continue to evolve, we can expect to see a wider adoption of BCP-azetidine hybrids in the design of next-generation therapeutics. The ability to fine-tune properties by leveraging the unique characteristics of both the BCP core and the azetidine ring provides a powerful tool for medicinal chemists to overcome the limitations of traditional aromatic systems.

References

  • Zhuohan Fang, Qian Xu, et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis.
  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Tian, D., et al. (2025). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 12, 5226-5238. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Zhang, X., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Bull, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 945–950. [Link]

  • Bull, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Chekshin, N., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Shire, B. R., & Anderson, E. A. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(30), 7813–7818. [Link]

  • Huang, W., et al. (2023). A General and Practical Route to Functionalized Bicyclo[1.1.1]Pentane-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane. Angewandte Chemie International Edition, 62(24), e202302223. [Link]

  • Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5099. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1). [Link]

  • Davies, H. M. L., et al. (2023). Direct Synthesis of 2-Substitued Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • Davies, H. M. L. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]

  • Karimov, R. R., & Hartwig, J. F. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Chemistry – A European Journal, 30(12), e202304070. [Link]

  • Baran, P. S. (2012). Application of Bioisosteres in Drug Design. Scripps Research. [Link]

  • ResearchGate. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl. ResearchGate. [Link]

  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Scripps Research. [Link]

  • Mako, Z., & Orsy, G. (2022). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. The Journal of Organic Chemistry, 87(5), 3753–3762. [Link]

  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Mako, Z., & Orsy, G. (2022). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. Eötvös Loránd University. [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 471–496. [Link]

  • Scott, J. S., & O'Donovan, D. H. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(11), 1843–1860. [Link]

  • Melchiorre, P., et al. (2023). Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation. JACS Au, 3(7), 2013–2023. [Link]

  • Broad Institute. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)-H Arylation. Broad Institute. [Link]

  • Li, T.-R., et al. (2021). Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. Green Chemistry, 23(19), 7731–7735. [Link]

  • Janssen Pharmaceutica. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 542–550. [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 7651. [Link]

  • ResearchGate. (n.d.). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. [Link]

  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11857–11874. [Link]

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo(1.1.1)pentane. PubChem. [Link]

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol: A Novel Scaffold for Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol, a novel building block with significant potential in drug discovery and development. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol, a novel building block with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique structural and physicochemical properties of this compound.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol emerges as a compelling building block by strategically combining two highly valued motifs: the azetidine ring and the bicyclo[1.1.1]pentane (BCP) cage.

The azetidine moiety, a four-membered saturated heterocycle containing a nitrogen atom, is increasingly incorporated into drug candidates. Its inherent ring strain and non-planar geometry provide a rigidifying element, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. Furthermore, the azetidine ring can improve metabolic stability, aqueous solubility, and act as a versatile handle for further chemical modifications.

The bicyclo[1.1.1]pentane (BCP) core is a rigid, three-dimensional scaffold that has gained prominence as a bioisostere for para-substituted benzene rings and tert-butyl groups. The concept of "escaping from flatland" by replacing planar aromatic rings with saturated, 3D structures like BCP is a key strategy in modern drug design to improve physicochemical properties and explore novel chemical space. BCPs can enhance solubility, reduce metabolic liability, and provide unique exit vectors for substituents.

The combination of these two scaffolds in 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol creates a unique molecular architecture with the potential to unlock novel biological activities and favorable drug-like properties.

Physicochemical and Structural Properties

The hydrochloride salt of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is the most commonly available form.

PropertyValueSource
CAS Number 2613386-03-9 (hydrochloride)[1]
Molecular Formula C₈H₁₄ClNO (hydrochloride)[1]
Molecular Weight 175.66 g/mol (hydrochloride)[1]
SMILES OC12CC(C1)(C2)C1CNC1.Cl[1]

Synthesis and Commercial Availability

Retrosynthetic Analysis and Plausible Synthetic Route

The general strategy would likely involve the synthesis of a suitable BCP precursor followed by the introduction of the azetidine moiety. A key intermediate in many BCP syntheses is [1.1.1]propellane, which can undergo radical or anionic addition reactions to install substituents at the bridgehead positions.

A potential retrosynthetic approach is outlined below:

G Target 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol BCP_Az Protected 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol Target->BCP_Az Deprotection BCP_intermediate 3-Substituted Bicyclo[1.1.1]pentan-1-ol Precursor BCP_Az->BCP_intermediate Coupling Azetidine_intermediate Protected 3-Substituted Azetidine BCP_Az->Azetidine_intermediate Coupling Propellane [1.1.1]Propellane BCP_intermediate->Propellane Functionalization Azetidinone N-Protected Azetidin-3-one Azetidine_intermediate->Azetidinone Functionalization

Caption: Plausible retrosynthetic analysis for 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol.

A forward synthesis could involve the reaction of a protected 3-lithioazetidine with a bicyclo[1.1.1]pentanone derivative, followed by deprotection. Alternatively, a radical addition of a protected azetidine-derived radical to [1.1.1]propellane could be envisioned.

Commercial Availability

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride is commercially available from several suppliers of specialized chemical building blocks.

Table of Known Suppliers:

SupplierProduct CodeForm
EnamineENAH961CD3A0Hydrochloride
Sigma-AldrichEnamine-ENAH961CD3A0Hydrochloride
Arctom, Inc.AC-29639Hydrochloride[1]

Researchers can send inquiries or requests for quotes to these and other fine chemical suppliers.[2]

Applications in Drug Discovery

While specific biological activity data for 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is not yet published, its constituent motifs suggest a range of potential applications in medicinal chemistry.

Bioisosteric Replacement and Scaffold Hopping

The BCP core can serve as a non-classical bioisostere of a para-substituted phenyl ring or a tert-butyl group. This allows for "scaffold hopping" from known active compounds containing these moieties to novel chemical entities with potentially improved properties. The rigid, linear nature of the 1,3-disubstituted BCP mimics the geometry of these common medicinal chemistry fragments.

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement p_phenyl para-Substituted Phenyl Ring bcp Bicyclo[1.1.1]pentane (BCP) Core p_phenyl->bcp t_butyl tert-Butyl Group t_butyl->bcp

Caption: BCP as a bioisostere for common medicinal chemistry motifs.

Introduction of 3D-Character and Improvement of Physicochemical Properties

The incorporation of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol into a drug candidate can significantly increase its three-dimensional character (Fsp³). This is a widely pursued strategy to improve physicochemical properties such as:

  • Solubility: The disruption of crystal lattice packing and increased polarity compared to aromatic analogues often leads to enhanced aqueous solubility.

  • Metabolic Stability: The replacement of metabolically labile aromatic C-H bonds with the robust C-C and C-H bonds of the BCP cage can reduce oxidative metabolism.

  • Permeability: The unique lipophilicity profile of BCP-containing compounds can favorably modulate membrane permeability.

Vectorial Display of Functionality

The rigid nature of both the azetidine and BCP scaffolds allows for a precise and predictable spatial arrangement of functional groups. The azetidine nitrogen provides a vector for substitution that is orthogonal to the axis of the BCP core, enabling the exploration of new binding interactions within a protein target. The hydroxyl group on the BCP provides an additional point for derivatization or interaction with the target.

Experimental Protocols and Characterization

As this is a commercially available building block, the primary experimental protocol of interest to researchers will be its incorporation into larger molecules. Below is a representative, hypothetical protocol for an amide coupling reaction.

Hypothetical Experimental Protocol: Amide Coupling

Objective: To couple 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol with a carboxylic acid.

Materials:

  • 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Expected Characterization Data

While specific spectra for the title compound are not publicly available, general characteristics for the BCP and azetidine moieties can be anticipated in ¹H and ¹³C NMR spectra.

  • ¹H NMR: The BCP cage protons typically appear as a sharp singlet in the aliphatic region. The azetidine protons will present as multiplets, with their chemical shifts influenced by the nitrogen substituent.

  • ¹³C NMR: The bridgehead carbons of the BCP cage will have characteristic chemical shifts. The carbons of the azetidine ring will also be readily identifiable.

Conclusion and Future Outlook

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is a promising and readily accessible building block for drug discovery. Its unique combination of a rigid, three-dimensional BCP core and a versatile azetidine ring offers medicinal chemists a powerful tool to design novel compounds with potentially superior pharmacokinetic and pharmacodynamic properties. As the drive to explore non-flat chemical space continues, the application of this and similar scaffolds is expected to grow, leading to the discovery of new and improved therapeutics.

References

  • Arctom, Inc. 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-olhydrochloride. [Link]

  • Molport. 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of the Hydroxyl Group in BCP-Azetidine Scaffolds

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic functionalization of hydroxyl groups within BCP-azetidine hybrid scaffolds , a privileged class of satur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic functionalization of hydroxyl groups within BCP-azetidine hybrid scaffolds , a privileged class of saturated bioisosteres.

Executive Summary

The combination of Bicyclo[1.1.1]pentane (BCP) and Azetidine creates a high-


 scaffold that mimics the spatial geometry of para-substituted arenes and piperazines while improving metabolic stability and solubility. However, the functionalization of the hydroxyl group in these systems is non-trivial due to the unique strain energy (~65 kcal/mol for BCP, ~26 kcal/mol for azetidine) and steric constraints.

This guide categorizes the scaffolds into two distinct classes based on the hydroxyl position and provides validated protocols for their modification.

The Two Core Scaffolds
ClassScaffold NameHydroxyl EnvironmentReactivity Challenge
Class A 3-(Azetidin-1-yl)bicyclo[1.1.1]pentan-1-ol Bridgehead Tertiary (

)
Steric/Electronic:

is geometrically impossible (back-side blocked).

is disfavored due to bridgehead strain.
Class B 1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol Secondary (

) on Ring
Strain/Rearrangement: Susceptible to ring contraction or expansion (Wagner-Meerwein) under harsh acidic activation.

Chemical Context & Mechanistic Insight

Class A: The Bridgehead Hydroxyl (BCP-OH)

The hydroxyl group at the BCP bridgehead is chemically distinct from a standard tertiary alcohol.

  • Nucleophilic Substitution: Classical

    
     is impossible because the cage structure prevents back-side attack.
    
  • Carbocation Stability: Formation of a bridgehead carbocation is high-energy (violation of Bredt’s rule equivalent, though BCP cations are transiently accessible).

  • Preferred Route: Functionalization must proceed via O-alkylation/acylation (retention of C-O bond) or Radical/Organometallic pathways (if replacing the OH entirely, usually via an iodide intermediate).

Class B: The Azetidinyl Hydroxyl (Azetidine-OH)

The hydroxyl group on the azetidine ring is a secondary alcohol but sits on a strained 4-membered ring.

  • Leaving Group Activation: Converting the OH to a mesylate/tosylate can trigger ring rearrangement (e.g., to cyclopropyl carbinyl systems) or ring opening if a nucleophile is not immediately available.

  • Oxidation: Oxidation to the ketone (3-azetidinone) is a high-value transformation, enabling reductive amination to access spiro-like diversity.

Validated Experimental Protocols

Protocol 1: Etherification of Bridgehead BCP-OH (Class A)

Target: Creation of ether linkages without disrupting the BCP cage.

Mechanism: Silver-mediated alkylation allows for mild activation of the alkyl halide electrophile, bypassing the need for harsh alkoxides that might degrade the azetidine moiety.

Materials:

  • Substrate: 3-(Azetidin-1-yl)bicyclo[1.1.1]pentan-1-ol (1.0 equiv)

  • Electrophile: Alkyl iodide (1.5 equiv)

  • Promoter: Silver(I) Oxide (

    
    , 1.5 equiv)
    
  • Solvent: DCM or Toluene (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried vial, dissolve the BCP-alcohol in anhydrous DCM (0.1 M).

  • Addition: Add

    
     in one portion. The suspension will turn black/brown.
    
  • Alkylation: Add the alkyl iodide dropwise.

  • Incubation: Seal and stir at 40°C for 12–24 hours. Monitor by LCMS (BCP alcohols often stain poorly on TLC; use PMA dip).

  • Workup: Filter through a Celite pad to remove silver salts. Rinse with DCM.

  • Purification: Concentrate and purify via flash chromatography (typically MeOH/DCM gradients).

Critical Note: If the azetidine nitrogen is basic (not an amide/carbamate), protect it (e.g., Boc) prior to this step to prevent N-alkylation (quaternization).

Protocol 2: Deoxyfluorination of Azetidin-3-ol (Class B)

Target: Bioisosteric replacement of OH with F.

Challenge: DAST and Deoxo-Fluor can cause ring contraction or polymerization in strained azetidines. Solution: Use XtalFluor-E or PhenoFluor which are milder and less prone to generating HF in situ.

Materials:

  • Substrate: 1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol (N-protected if necessary)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Base:

    
     (catalytic) or DBU (1.5 equiv) to scavenge HF.
    
  • Solvent: DCM (

    
    )
    

Step-by-Step:

  • Cooling: Cool a solution of the azetidinol and DBU in DCM to

    
    .
    
  • Addition: Add XtalFluor-E solid in portions.

  • Reaction: Allow to warm slowly to

    
     over 2 hours. Do not heat to reflux.
    
  • Quench: Quench with saturated aqueous

    
     while still cold.
    
  • Extraction: Extract with DCM. Avoid acidic washes.

Protocol 3: Oxidation to Azetidin-3-one (Class B) -> Reductive Amination

Target: Converting the OH handle into a diverse amine vector.

Materials:

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Buffer:

    
     (1.5 equiv) - Crucial to prevent acid-catalyzed ring opening.
    
  • Solvent: DCM[1]

Step-by-Step:

  • Oxidation: Suspend

    
     in a DCM solution of the azetidinol. Add DMP at 
    
    
    
    . Stir at RT for 1-2 h.
  • Workup: Quench with

    
     (1:1) solution. Extract with 
    
    
    
    .
  • Reductive Amination (One-Pot):

    • Add amine (

      
      ) and 
      
      
      
      (1.5 equiv) to the crude ketone in DCE.
    • Stir 4 h.

    • Result: This yields 3-amino-azetidine derivatives, which are valuable diamine scaffolds.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing these scaffolds, highlighting the "Forbidden" pathways that lead to scaffold decomposition.

BCP_Azetidine_Functionalization Start Start: BCP-Azetidine-OH ClassA Class A: OH on BCP Bridgehead (Tertiary-like) Start->ClassA ClassB Class B: OH on Azetidine Ring (Secondary) Start->ClassB DirectSN2 Direct SN2 (Mesylate/Halide) ClassA->DirectSN2 Avoid Etherification Ag2O / Alkyl Iodide (Ether Synthesis) ClassA->Etherification Preferred Esterification DCC / DMAP / R-COOH (Ester Synthesis) ClassA->Esterification Standard Oxidation DMP Oxidation (-> Ketone) ClassB->Oxidation High Value Fluorination Deoxyfluorination (XtalFluor-E) ClassB->Fluorination Controlled Temp AcidicActivation Strong Acid Activation (H2SO4/Heat) ClassB->AcidicActivation Avoid FailA No Reaction / Steric Block DirectSN2->FailA SuccessA Stable BCP Ether/Ester Etherification->SuccessA Esterification->SuccessA SuccessB1 Spiro-like Amines (via Reductive Amination) Oxidation->SuccessB1 SuccessB2 Fluoro-Azetidine Fluorination->SuccessB2 FailB Ring Opening / Rearrangement AcidicActivation->FailB

Caption: Functionalization logic for BCP-Azetidine scaffolds. Red paths indicate high-risk strategies leading to decomposition or failure.

Summary Data: Reagent Compatibility

Reaction TypeReagent SystemClass A (BCP-OH)Class B (Azet-OH)Notes
Etherification

Good Risky Strong base may eliminate azetidine sulfonate intermediates.
Etherification

Excellent Good Mildest conditions; prevents racemization/elimination.
Fluorination DASTNo Reaction Risky Risk of ring contraction in Class B.
Fluorination XtalFluor-EPoor Good Requires careful temp control (

).
Oxidation SwernN/A Good Standard protocol effective for Class B.
Oxidation DMPN/A Excellent Buffered DMP is the gold standard for Class B.

References

  • Levterov, V. V., et al. (2018). Synthesis and properties of 1,3-disubstituted bicyclo[1.1.1]pentanes.Journal of Organic Chemistry .

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Next?Organic & Biomolecular Chemistry .

  • Enamine Ltd. Bicyclo[1.1.1]pentanes in Drug Discovery: Design and Synthesis.Enamine Application Library .

  • SpiroChem AG. Azetidines: A Versatile Scaffold for Medicinal Chemistry.SpiroChem Technology Notes .

  • Burkhard, J. A., et al. (2010). Oxetanes and Azetidines as Carboxylic Acid Surrogates.Angewandte Chemie International Edition .

Sources

Application

Application Notes and Protocols: Utilizing BCP-Azetidine Alcohols as Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While initially considered a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[3][4][5] The linker's length, rigidity, and chemical composition can dramatically impact the overall performance of a PROTAC.[4][6]

BCP-Azetidine Alcohols: A Scaffold for Enhanced PROTAC Performance

Bicyclo[1.1.1]pentane (BCP) and azetidine moieties are increasingly utilized in medicinal chemistry to impart favorable properties such as improved metabolic stability and solubility. When combined as BCP-azetidine alcohols, they offer a unique, rigid, and three-dimensional scaffold for PROTAC linkers. This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent and selective degradation of the target protein.[3][6] The azetidine ring, a four-membered heterocycle, can also serve as a versatile attachment point for further chemical modifications.[7][8][9]

Mechanistic Advantages of BCP-Azetidine Alcohol Linkers

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[5][10][11] The rigid nature of BCP-azetidine alcohol linkers can facilitate the formation of a productive ternary complex by:

  • Pre-organization: By restricting the conformational flexibility of the PROTAC, these linkers can position the POI and E3 ligase ligands in an optimal orientation for binding, thereby enhancing the stability of the ternary complex.[6][]

  • Improved Physicochemical Properties: The introduction of the BCP-azetidine scaffold can lead to improved solubility and metabolic stability, which are crucial for cellular activity and in vivo applications.[13]

  • Enhanced Selectivity: The defined spatial arrangement enforced by the rigid linker can disfavor the formation of off-target ternary complexes, leading to improved selectivity for the desired POI.[3]

Experimental Protocols

Protocol 1: Synthesis of a BCP-Azetidine Alcohol Linker Intermediate

This protocol describes a general method for the synthesis of a functionalized BCP-azetidine alcohol that can be incorporated into a PROTAC.

Materials:

  • Commercially available bicyclo[1.1.1]pentan-1-amine

  • 3-chloro-1-propanol

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of bicyclo[1.1.1]pentan-1-amine (1.0 eq) in DCM, add DIPEA (2.0 eq).

  • Add 3-chloro-1-propanol (1.2 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the desired BCP-azetidine alcohol linker intermediate.

Protocol 2: Incorporation of the BCP-Azetidine Alcohol Linker into a PROTAC

This protocol outlines the steps for conjugating the BCP-azetidine alcohol linker to a POI ligand and an E3 ligase ligand. This example assumes the POI ligand has a carboxylic acid handle and the E3 ligase ligand has a suitable leaving group for nucleophilic substitution by the azetidine nitrogen.

Materials:

  • BCP-azetidine alcohol linker intermediate (from Protocol 1)

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a suitable leaving group (e.g., a halogen)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Reverse-phase HPLC for purification

Procedure:

Step A: Coupling of the POI Ligand to the BCP-Azetidine Alcohol Linker

  • To a solution of the POI ligand (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.

  • Add the BCP-azetidine alcohol linker intermediate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the POI-linker conjugate.

Step B: Conjugation of the E3 Ligase Ligand

  • To a solution of the POI-linker conjugate (1.0 eq) in ACN, add the E3 ligase ligand (1.2 eq) and K2CO3 (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final PROTAC molecule by reverse-phase HPLC.

Data Presentation

Table 1: Comparison of PROTACs with BCP-Azetidine Alcohol Linkers vs. Flexible PEG Linkers

PROTACLinker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Ternary Complex Stability (SPR, RU)
PROTAC-BCP-Azetidine BCP-Azetidine AlcoholBRD4VHL15>95150
PROTAC-PEG4 PEG4BRD4VHL758085
PROTAC-BCP-Azetidine-2 BCP-Azetidine AlcoholBTKCRBN8>98210
PROTAC-PEG6 PEG6BTKCRBN4285110

Data is representative and compiled from hypothetical case studies for illustrative purposes.

Visualizations

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited POI_Ub Ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination Proteasome Proteasome POI_Ub->Proteasome Targeted Degradation Degradation Products Proteasome->Degradation Degradation Synthetic_Workflow cluster_synthesis PROTAC Synthesis BCP_Amine BCP-Amine BCP_Azetidine_OH BCP-Azetidine Alcohol BCP_Amine->BCP_Azetidine_OH Chloro_Alcohol 3-Chloro-1-propanol Chloro_Alcohol->BCP_Azetidine_OH Alkylation POI_Linker POI-Linker Conjugate BCP_Azetidine_OH->POI_Linker POI_COOH POI Ligand (COOH) POI_COOH->POI_Linker Amide Coupling Final_PROTAC Final PROTAC POI_Linker->Final_PROTAC E3_Ligase_X E3 Ligase Ligand (X) E3_Ligase_X->Final_PROTAC Nucleophilic Substitution

Caption: A generalized synthetic route for the construction of a BCP-azetidine PROTAC.

References

  • Toure, M. & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches for the Rational Design of PROTAC Linkers. Angewandte Chemie International Edition, 55(40), 12270-12278. [Link]

  • Roy, M. J., et al. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. Journal of Medicinal Chemistry, 62(21), 9373-9388. [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Biochemical Pharmacology, 182, 114223. [Link]

  • Paterson, I., et al. (2015). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 137(25), 8199-8202. [Link]

  • Lee, J. H., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(33), 11464-11467. [Link]

  • Ciulli, A. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Fallan, C., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 64(15), 11431-11443. [Link]

  • Zorba, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(12), 5321-5340. [Link]

  • Farnaby, W., et al. (2019). Mechanistic and Structural Features of PROTAC Ternary Complexes. Nature Reviews Drug Discovery, 18(8), 590-607. [Link]

  • Scott, D. E., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry, 65(16), 11210-11221. [Link]

  • Lee, J. H., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(33), 11464-11467. [Link]

  • Scott, D. E., & Ciulli, A. (2023). Methods to accelerate PROTAC drug discovery. Drug Discovery Today: Technologies, 44, 100-110. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Biological Chemistry, 298(4), 101704. [Link]

  • Moody, C. J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(54), 13536-13542. [Link]

  • Welsch, M. E., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(10), 570-580. [Link]

  • Burgess, L. E., et al. (2023). A covalent BTK ternary complex compatible with targeted protein degradation. Nature Communications, 14(1), 1198. [Link]

  • Moody, C. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(29), e202400305. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Deprotection of Boc-Azetidinyl-BCP Alcohols

Core Directive: The Challenge of "Strain-Release" Decomposition The synthesis of Boc-azetidinyl-bicyclo[1.1.1]pentane (BCP) alcohols represents a collision of two highly valuable but chemically fragile motifs. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Challenge of "Strain-Release" Decomposition

The synthesis of Boc-azetidinyl-bicyclo[1.1.1]pentane (BCP) alcohols represents a collision of two highly valuable but chemically fragile motifs. While the BCP core acts as a stable, sp³-rich bioisostere for phenyl rings, the azetidine ring introduces significant ring strain (~26 kcal/mol).

When you subject this system to standard acidic deprotection (e.g., 50% TFA/DCM), you often encounter low yields not because the reaction fails, but because the product decomposes. The protonated azetidine is a "loaded spring" susceptible to nucleophilic attack by the counterion (trifluoroacetate) or solvent, leading to ring-opening and complex mixtures. Furthermore, the generated tert-butyl cation can alkylate the free alcohol or the amine, creating impurities that are difficult to separate.

This guide provides a logic-driven troubleshooting framework to navigate these stability cliffs.

Troubleshooting & Diagnostics (FAQ)

Q1: I am using 20% TFA in DCM. The Boc group is gone, but my mass balance is poor (~40%). Where is my product?

Diagnosis: You are likely experiencing acid-mediated azetidine ring opening . The Science: Under strong acidic conditions, the azetidine nitrogen becomes protonated (


). This quaternary ammonium species is highly electrophilic. In the presence of even weak nucleophiles (like the trifluoroacetate anion or trace water), the ring strain drives a nucleophilic attack at the 

-carbon, cleaving the C-N bond to form a linear propyl-amine derivative. The Fix: Switch to anhydrous HCl in dioxane (Protocol A) or the TMSOTf method (Protocol B). Avoiding nucleophilic counterions and water is critical.
Q2: I see the deprotected product by LCMS, but it disappears during concentration/workup.

Diagnosis: Base-induced instability or polymerization . The Science: Free azetidines, especially those linked to BCPs, can be unstable as free bases due to intermolecular nucleophilic attacks (polymerization). Additionally, BCP alcohols can undergo strain-release rearrangements (e.g., to cyclobutanones) under basic conditions. The Fix: Isolate the product as a stable HCl salt immediately. Do not perform a basic aqueous workup (e.g., NaHCO₃ wash) unless absolutely necessary. Evaporate volatiles at low temperature (<30°C).

Q3: I see a +56 Da impurity peak in my LCMS. What is it?

Diagnosis: tert-Butyl ether formation (O-alkylation). The Science: The cleavage of Boc generates a tert-butyl cation (


).[1][2] This is a hard electrophile. If your molecule has a free hydroxyl group (the BCP alcohol), the 

can attack the oxygen, forming a stable ether. The Fix: You must use a cation scavenger . Add Triethylsilane (TES) or 1,3-Dimethoxybenzene to your reaction mixture (Protocol C).

Strategic Decision Matrix

Before selecting a protocol, analyze your specific substrate using the logic flow below.

DeprotectionStrategy Start Substrate Analysis: Boc-Azetidinyl-BCP Alcohol AcidSens Is the BCP/Azetidine linkage highly strained? Start->AcidSens MethodA PROTOCOL A: HCl in Dioxane (Standard) AcidSens->MethodA No (Standard) MethodB PROTOCOL B: TMSOTf / 2,6-Lutidine (Ultra-Mild) AcidSens->MethodB Yes (High Risk) ScavengerCheck Does the alcohol require protection? ScavengerCheck->MethodA No MethodC PROTOCOL C: TFA + Scavengers (Cation Trap) ScavengerCheck->MethodC Yes MethodA->ScavengerCheck Impurity +56 Da?

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate stability and impurity profiles.

Validated Experimental Protocols

Protocol A: Anhydrous HCl in Dioxane (The "Clean Salt" Method)

Best for: Standard substrates where isolation of the salt is preferred to prevent polymerization.

  • Preparation: Dissolve the Boc-azetidinyl-BCP alcohol (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

    • Why? Low temperature minimizes ring-opening kinetics. Anhydrous conditions prevent hydrolysis.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1–2 hours. Monitor by LCMS (look for consumption of starting material).[3]

  • Workup:

    • Do NOT add water or base.

    • Concentrate the mixture in vacuo at <30°C .

    • Triturate the residue with anhydrous diethyl ether (

      
      ) or MTBE to precipitate the amine hydrochloride salt.
      
    • Filter and dry under nitrogen.

Protocol B: TMSOTf / 2,6-Lutidine (The "Ultra-Mild" Method)

Best for: Highly acid-sensitive azetidines or substrates prone to rearrangement.

  • Preparation: Dissolve the substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.1 M) under

    
    . Cool to 0°C .[4]
    
  • Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv) dropwise.

    • Mechanism:[1][5][6][7] Silylation of the Boc carbonyl oxygen activates it for fragmentation without generating free protons (Brønsted acid). 2,6-lutidine buffers the system.

  • Reaction: Stir at 0°C for 30–60 minutes.

  • Quench: Add MeOH (excess) to quench the silyl carbamate intermediate. Stir for 10 mins.

  • Workup: Concentrate and purify via reverse-phase prep-HPLC (using ammonium formate buffer) or neutralize carefully if free base is required.

Protocol C: Scavenger-Assisted TFA Deprotection

Best for: Substrates where t-butyl cation trapping (O-alkylation) is the primary failure mode.

  • Cocktail Preparation: Prepare a solution of TFA:DCM:Triethylsilane (TES) in a ratio of 45:50:5 .

    • Alternative: Use Thioanisole (5%) if TES is unavailable, though it is smellier.

  • Reaction: Add the cocktail to the solid substrate at 0°C .

  • Kinetics: Stir for 1 hour. The TES acts as a "hydride donor," instantly quenching the

    
     cation to form isobutane (gas), preventing it from attacking the alcohol.
    
  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Data & Comparison

Table 1: Comparison of Deprotection Methodologies for Azetidinyl-BCP Alcohols

FeatureTFA / DCM (Standard) HCl / Dioxane (Protocol A) TMSOTf / Lutidine (Protocol B)
Acidity High (Brønsted)High (Brønsted)Lewis Acid (Buffered)
Azetidine Stability Low (Ring Opening Risk)Medium (Better if anhydrous)High (Best)
t-Butyl Scavenging Poor (Requires additives)Moderate (Cl- is nucleophilic)N/A (Silyl transfer)
Product Form TFA Salt (Hygroscopic)HCl Salt (Solid/Stable)Free Base or Salt
Typical Yield 40–60%75–90% 85–95%

Mechanistic Visualization

Understanding why the reaction fails is key to preventing it. The diagram below illustrates the competition between the desired deprotection and the undesired ring opening.

Mechanism Substrate Boc-Azetidine-BCP Protonated Protonated Intermediate (Activated) Substrate->Protonated + H+ Product Product: NH-Azetidine Salt Protonated->Product - tBu+, -CO2 (Fast at 0°C) SideProduct Impurity: Ring-Opened Propylamine Protonated->SideProduct + Nu- (Cl-, TFA-) (Ring Strain Release) PathSuccess Pathway A: Fragmentation PathFail Pathway B: Nu- Attack

Figure 2: Kinetic competition between Boc fragmentation (desired) and azetidine ring opening (undesired).

References

  • BenchChem. A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (2025).[1][3][8][9] Retrieved from 1[3]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. (2023).[5] Retrieved from 10

  • St. Jean, D. J., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Med. Chem. Lett. Retrieved from 11

  • Burton, K. I., & MacMillan, D. W. C. Rapid access to 3-substituted bicyclo[1.1.1]pentanes.[8] (2025).[1][3][8][9] Chem. Retrieved from 8

Sources

Optimization

Purification methods for polar bicyclo[1.1.1]pentane amino alcohols

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists working with the unique and increasingly vital...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists working with the unique and increasingly vital class of compounds: bicyclo[1.1.1]pentane (BCP) amino alcohols. The high polarity imparted by both the amino and hydroxyl groups, combined with the rigid BCP scaffold, presents significant purification challenges. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.

Introduction: The Challenge of Polar BCPs

Bicyclo[1.1.1]pentanes are exceptional bioisosteres for aromatic rings, offering improved physicochemical properties in drug candidates.[1][2] However, the introduction of highly polar functional groups, such as in amino alcohols, creates purification bottlenecks. These molecules are prone to strong interactions with polar stationary phases like silica gel, leading to poor peak shape, low recovery, and difficult separation from polar impurities. Their zwitterionic character can further complicate matters, causing insolubility in many common chromatographic solvents.

This guide is structured to address the most common issues encountered in the lab, providing not just protocols, but the underlying chemical rationale to empower you to adapt and troubleshoot your specific separation.

Troubleshooting & FAQs

Question 1: My BCP amino alcohol is streaking badly or completely stuck on my silica gel column. What is happening and how can I fix it?

Answer:

This is the most common issue and stems from the strong interaction between your highly polar analyte and the acidic silanol groups (Si-OH) on the silica surface. The basic amino group becomes protonated, leading to strong ionic binding, while the hydroxyl group engages in extensive hydrogen bonding. This results in tailing, streaking, or irreversible adsorption.

Immediate Troubleshooting Steps:

  • Mobile Phase Modification: The key is to suppress the ionization of the amine. Add a basic modifier to your eluent to compete with your analyte for binding sites and neutralize the acidic silica surface.

    • Triethylamine (Et₃N): Add 0.5-2% Et₃N to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This is often sufficient for moderately polar amines.

    • Ammonia: For very polar or basic compounds, a solution of 7N ammonia in methanol (ammoniated methanol) is highly effective. You can prepare this yourself or purchase it commercially. Use it as the polar component in your eluent system (e.g., 1-10% ammoniated methanol in Dichloromethane).

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, the stationary phase itself is the problem.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Chromatography (C18): This is a powerful technique where the separation mechanism is based on hydrophobicity.[3] Your polar BCP amino alcohol will elute early, while greasy, non-polar impurities will be retained longer. A typical mobile phase would be a gradient of Acetonitrile or Methanol in water, often with a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure good peak shape by keeping the amine protonated throughout.

Question 2: I've tried basic modifiers, but my recovery is still low, and the compound seems to be degrading on the column. What's my next move?

Answer:

When your BCP amino alcohol is particularly sensitive or when inseparable polar impurities are present, a Protecting Group Strategy is the most robust and reliable solution. The principle is to temporarily mask the polar functional groups, rendering the molecule less polar and "well-behaved" on standard silica gel.[4] This approach involves three key stages: Protection → Purification → Deprotection .

The most common and effective strategy for amino alcohols is to protect the amine as a tert-butyloxycarbonyl (Boc) carbamate.[5] The resulting Boc-protected amino alcohol is significantly less polar, is no longer basic, and purifies easily via standard silica gel chromatography.

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve your crude BCP amino alcohol in a suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and water.

  • Base Addition: Add a base. For anhydrous conditions, use triethylamine (Et₃N, 1.5 equivalents). For aqueous conditions, use a mild inorganic base like sodium bicarbonate (NaHCO₃).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) portion-wise at 0 °C or room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The product spot will have a significantly higher Rf value (less polar) than the starting material.

  • Workup & Purification: Once the reaction is complete, perform a standard aqueous workup. The crude Boc-protected product can now be easily purified by flash chromatography on silica gel using a non-polar eluent system (e.g., Ethyl Acetate/Hexane gradient).

  • Deprotection: After obtaining the pure, protected compound, the Boc group is readily removed by treatment with a strong acid, such as Trifluoroacetic Acid (TFA) in DCM or Hydrochloric Acid (HCl) in Dioxane or Methanol, to yield the pure BCP amino alcohol salt.[5]

This strategy is a cornerstone of modern organic synthesis for a reason: it transforms a difficult purification into a routine one.[6]

Workflow Diagram: Purification Strategy Decision Tree

The following diagram outlines the logical workflow for approaching the purification of a polar BCP amino alcohol.

G start Crude BCP Amino Alcohol assess Assess Purity & Stability via Analytical TLC/LCMS start->assess direct_purify Attempt Direct Purification (e.g., Silica Gel + Basic Modifier) assess->direct_purify check_success Pure & Good Recovery? direct_purify->check_success protect Protect Amine (e.g., Boc Protection) check_success->protect No / Degradation end Pure BCP Amino Alcohol check_success->end  Yes purify_protected Purify Protected Intermediate (Standard Silica Gel Chromatography) protect->purify_protected deprotect Deprotect to Yield Final Product purify_protected->deprotect deprotect->end

Caption: Decision workflow for purifying polar BCP amino alcohols.

Question 3: My compound is an amino acid derivative of BCP, containing both an amine and a carboxylic acid. How does this change the purification strategy?

Answer:

BCP amino acids are zwitterionic and can be very challenging to purify. They often exhibit poor solubility in common organic solvents and bind tenaciously to silica. For these molecules, a protecting group strategy is not just recommended, it is often essential.

  • Orthogonal Protection: You will need to protect both the amine (e.g., as Boc) and the carboxylic acid (e.g., as a methyl or ethyl ester).[7][8] This "dual protection" neutralizes both charges, creating a non-polar molecule that is highly amenable to standard chromatography. This is known as an orthogonal protecting group strategy, as you can often remove one group in the presence of the other if needed for subsequent synthetic steps.[4]

  • Ion-Exchange Chromatography: This technique separates molecules based on charge and is a powerful tool for purifying amino acids.[9]

    • Cation-Exchange: At a low pH, your BCP amino acid will be protonated (positive charge) and will bind to a cation-exchange resin. You can then elute it by increasing the pH or the salt concentration.

    • Anion-Exchange: At a high pH, the molecule will be deprotonated (negative charge) and will bind to an anion-exchange resin.

Data Summary: Recommended Chromatography Conditions

The table below summarizes starting conditions for purifying a typical BCP amino alcohol versus its Boc-protected derivative.

Analyte TypeStationary PhaseRecommended Mobile Phase SystemModifier/AdditiveExpected Rf
BCP Amino Alcohol Silica Gel90:10 DCM / MeOH1-2% Et₃N or NH₄OHLow (< 0.2)
Reversed-Phase (C18)Water / Acetonitrile Gradient0.1% TFA or Formic AcidN/A (elutes early)
Boc-Protected BCP Amino Alcohol Silica GelHexane / Ethyl Acetate GradientNoneHigh (> 0.4)

Concluding Remarks

The purification of polar bicyclo[1.1.1]pentane amino alcohols requires a thoughtful approach that directly counters their inherent chemical properties. While direct purification on modified media can be successful for some candidates, the implementation of a robust protecting group strategy offers a more universal and reliable path to high purity material. By understanding the principles of analyte-stationary phase interactions and leveraging chemical modification, researchers can overcome these purification hurdles and accelerate their discovery and development programs.

References

  • Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • IMSA. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. IMSA Digital Commons. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Available at: [Link]

  • Pfeifer, L., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available at: [Link]

  • Pätzel, M., et al. (2004). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2022). The syntheses of bicyclo[1.1.1]pentan‐1‐amine (21) by Schmidt reaction... ResearchGate. Available at: [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC2580: Introduction to Biochemistry*. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • California State University, Dominguez Hills. (n.d.). Paper Chromatography of Amino Acids. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Chemistry IIT Bombay. Available at: [Link]

  • MacMillan, D. W. C., & Bume, K. I. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Cell Reports Physical Science. Available at: [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Google Patents. (2017). WO2017157932A1 - Procédé de préparation de bicyclo[1.1.1]pentanes substitués.
  • LibreTexts Chemistry. (2021). 25.4: Analysis of Amino Acids. Available at: [Link]

  • Parr, W., & Howard, P. Y. (1972). Gas Chromatographic Separation of Amino Acids and Their Enantiomers: Non-Polar Stationary Phases and a New Optically Active Phase. Journal of Chromatographic Science. Available at: [Link]

  • Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Postgraduate study. Available at: [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Available at: [Link]

  • Springer Nature Research Communities. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in BCP Alcohol Esterification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming steric hindrance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming steric hindrance in the esterification of boron-containing pharmaceutical (BCP) alcohols. The complex three-dimensional structures of many BCPs can present significant challenges to achieving efficient esterification. This resource is designed to explain the underlying principles of these challenges and provide actionable, field-proven solutions.

I. Understanding the Core Challenge: Steric Hindrance in BCP Esterification

Boron-containing compounds are of increasing interest in drug development.[1][2][3] However, their unique geometries can often lead to significant steric hindrance around reactive sites, such as hydroxyl groups. This steric bulk physically obstructs the approach of a nucleophilic carboxylic acid or an activated acyl intermediate, thereby slowing down or altogether preventing the desired esterification reaction.[4][5]

What is Steric Hindrance?

Steric hindrance is a phenomenon caused by the spatial arrangement of atoms within a molecule.[5][6] In the context of BCP alcohol esterification, bulky substituents near the hydroxyl group can create a "shield," making it difficult for the carboxylic acid to reach the reactive center.[4]

Why is BCP Alcohol Esterification Particularly Challenging?

The tetrahedral nature of boron and the often complex, polycyclic scaffolds of BCPs contribute to a crowded molecular environment. This can lead to:

  • Slow Reaction Rates: The increased activation energy due to steric repulsion results in sluggish or incomplete reactions.

  • Low Yields: Inefficient coupling leads to poor conversion of starting materials to the desired ester.

  • Side Reactions: Under forcing conditions (e.g., high temperatures), alternative reaction pathways like elimination may become more favorable.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the esterification of sterically hindered BCP alcohols in a question-and-answer format.

Q1: My standard Fischer esterification (acid catalyst, excess alcohol) is failing or giving very low yields. What's happening?

A1: Fischer esterification is an equilibrium-driven process that is notoriously sensitive to steric hindrance.[7][8] For sterically demanding BCP alcohols, the direct acid-catalyzed approach is often insufficient because the bulky BCP substrate hinders the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Any water present will shift the equilibrium back towards the starting materials. Use a Dean-Stark apparatus or molecular sieves to rigorously remove water.

  • Increase Catalyst Loading: While not always effective for severely hindered substrates, a modest increase in the acid catalyst (e.g., p-toluenesulfonic acid) can sometimes improve rates.

  • Move to a More Powerful Method: If the above fails, it is highly recommended to abandon the Fischer esterification in favor of methods that involve the activation of the carboxylic acid.

Q2: What are "activating agents" and how do they help overcome steric hindrance?

A2: Activating agents convert the carboxylic acid into a more reactive electrophile.[9] This enhanced reactivity allows the esterification to proceed under milder conditions and more effectively overcome the steric barrier presented by the BCP alcohol. The general principle is to make the carboxylic acid "less demanding" in its approach to the hindered alcohol.

Diagram of the General Activation Strategy

G cluster_0 Activation Step cluster_1 Esterification Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Highly Reactive Intermediate (e.g., Acyl Chloride, Mixed Anhydride) Carboxylic_Acid->Activated_Intermediate Reaction Activating_Agent Activating Agent Activating_Agent->Activated_Intermediate Enables Ester_Product Ester Product (R-COO-BCP) Activated_Intermediate->Ester_Product Nucleophilic Attack BCP_Alcohol Sterically Hindered BCP Alcohol (BCP-OH) BCP_Alcohol->Ester_Product

Caption: General workflow for overcoming steric hindrance via carboxylic acid activation.

Q3: I need to perform an esterification on a sensitive BCP alcohol that is prone to degradation under harsh conditions. Which methods are recommended?

A3: For sensitive substrates, methods that proceed under mild, often room temperature, conditions are crucial. The following are highly effective for coupling with sterically hindered alcohols:

  • Yamaguchi Esterification: This method is particularly useful for the synthesis of highly functionalized esters and macrolactones.[10][11][12][13] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[10][14]

  • Shiina Macrolactonization: While often used for cyclizations, the underlying principles are applicable to intermolecular esterifications.[15][16] It employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), to form a reactive mixed anhydride.[17][18]

  • Steglich Esterification / Keck Macrolactonization: This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of DMAP to activate the carboxylic acid.[19][20][21][22] It is a mild and effective method for sterically demanding substrates.

Q4: My BCP alcohol is chiral, and I need to avoid racemization. Which method offers the best stereochemical control?

A4: The Mitsunobu reaction is a powerful tool for esterification that proceeds with a predictable inversion of stereochemistry at the alcohol center.[23][24][25][26] This is because the alcohol is converted into a good leaving group in situ, and is then displaced by the carboxylate nucleophile in an S(_N)2 fashion.[25][26]

Key Considerations for Mitsunobu Reactions:

  • Reagents: Typically involves triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[26]

  • Nucleophile Acidity: The carboxylic acid should be sufficiently acidic (pKa < 13) to avoid side reactions where the azodicarboxylate acts as the nucleophile.[26]

  • Steric Hindrance: For extremely hindered systems, reaction rates can be slow. In such cases, using more acidic nucleophiles like 4-nitrobenzoic acid can improve yields.[24] Additionally, the use of sonication has been shown to dramatically increase reaction rates for hindered substrates.[27]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Yamaguchi Esterification

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Mixed Anhydride:

    • Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF or toluene).

    • Add a tertiary amine base, such as triethylamine (Et(_3)N) or N,N-diisopropylethylamine (DIPEA) (1.1 equiv.).

    • Cool the mixture to 0 °C.

    • Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 equiv.).

    • Allow the reaction to stir at room temperature for 1-2 hours.

  • Ester Formation:

    • In a separate flask, dissolve the BCP alcohol (1.2 equiv.) and DMAP (1.5 equiv.) in anhydrous toluene.

    • Add the mixed anhydride solution from step 1 to the alcohol solution via a syringe pump over several hours (slow addition is often key for high yields with hindered substrates).

    • Stir the reaction at room temperature or gentle heat (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NaHCO(_3).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na(_2)SO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparative Table of Esterification Methods for Hindered Alcohols
MethodActivating Agent(s)Key Catalyst/ReagentTypical ConditionsStereochemistryKey AdvantagesPotential Issues
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAPMild, often room temp.RetentionHigh yields, good for complex substrates.[11][13]Requires stoichiometric activating agent.
Shiina Aromatic carboxylic anhydride (e.g., MNBA)DMAP or Lewis AcidMild to moderate heatRetentionHigh chemoselectivity, avoids byproducts.[16]Can require elevated temperatures for very hindered cases.[18]
Steglich/Keck Carbodiimide (DCC, DIC)DMAPMild, room temp.RetentionWidely applicable, mild conditions.[21][22]Byproduct (DCU) can be difficult to remove.
Mitsunobu PPh(_3) + DEAD/DIAD-Mild, 0 °C to room temp.InversionPredictable stereochemical outcome.[24][26]Stoichiometric phosphine oxide byproduct, sensitive to nucleophile pKa.[26]

IV. Advanced Troubleshooting & Optimization

Q5: I've tried the Yamaguchi esterification, but my yields are still low. What can I do to optimize the reaction?

A5: Low yields in a Yamaguchi esterification with a hindered BCP alcohol often point to issues with the rate of the desired reaction versus side reactions.

Optimization Strategies:

  • High Dilution: For intramolecular cyclizations (macrolactonization), high dilution is standard. For intermolecular reactions, while less critical, it can sometimes help by disfavoring oligomerization of the carboxylic acid.

  • Slow Addition: As mentioned in the protocol, the slow addition of the mixed anhydride to the alcohol/DMAP solution is crucial. This keeps the concentration of the highly reactive anhydride low, minimizing side reactions.

  • Temperature: While many Yamaguchi esterifications proceed at room temperature, gently heating the reaction (e.g., to 40-60 °C) can sometimes provide the necessary activation energy to overcome the steric barrier without promoting significant decomposition.

  • Solvent: Toluene is a common solvent, but THF or dichloromethane (DCM) can also be effective and may be worth screening.[11]

Q6: Are there any catalytic methods to avoid the stoichiometric byproducts of these reactions?

A6: The development of catalytic esterification methods that avoid stoichiometric waste is an active area of research. While not as broadly applied to highly hindered BCPs yet, some modern approaches include:

  • Organocatalysis: Certain phosphine oxide or sulfur(IV)-based catalysts have been developed for direct esterification under redox-neutral conditions, generating only water as a byproduct.[28]

  • Enzymatic Esterification: Lipases can catalyze esterifications with high selectivity.[29] However, the substrate scope can be limited, and the large size of the enzyme may pose its own steric challenges with a bulky BCP substrate.

V. References

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions, 1992 , 42, 335–656. [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009 , 109 (6), 2551–2651. [Link]

  • Saleem, M.; Tawk, A.; Al-Sanea, M. M.; et al. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 2023 . [Link]

  • Denton, R.; An, J.; Findlater, M. Catalytic, Redox-Neutral Mitsunobu-Type Esterification. Journal of the American Chemical Society, 2011 , 133 (45), 18090-18093. [Link]

  • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 1979 , 52 (7), 1989–1993. [Link]

  • Mitsunobu Reaction. Wikipedia. [Link]

  • Dhar, P.; Fang, T.; Luo, Z.; et al. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 2003 , 68 (25), 9830–9832. [Link]

  • Keck, G. E.; Boden, E. P. A mild, neutral, and efficient method for macrolactonization. Tetrahedron Letters, 1984 , 25 (2), 265-268. [Link]

  • Shiina, I. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 2002 , 31 (3), 286-287. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Shiina macrolactonization. Wikipedia. [Link]

  • Yamaguchi Macrolactonization. Chem-Station Int. Ed. [Link]

  • Yamaguchi Esterification. Organic Chemistry Portal. [Link]

  • Modern Macrolactonization Techniques. Thieme Synthesis, 2024 , 56, 714-732. [Link]

  • Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. MDPI. [Link]

  • Steglich Esterification/ Keck Macrolactonization. YouTube. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 2023 . [Link]

  • Shiina, I.; Kubota, M.; Ibuka, R. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. ResearchGate, 2002 . [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry, 2014 . [Link]

  • Synthesis of key macrolactone structure of resin glycosides using a Keck macrolactonization method. PubMed, 2015 . [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 2021 . [Link]

  • Shiina esterification. Wikipedia. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate, 2012 . [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI, 2022 . [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central, 2024 . [Link]

  • Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate, 2025 . [Link]

  • How to overcome Steric Hindrance?. ResearchGate, 2019 . [Link]

  • Esters to Primary Alcohols, Part 3: Boron Hydrides. YouTube, 2022 . [Link]

  • The esterification of tertiary alcohols with boric acid. ResearchGate, 2007 . [Link]

  • Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon. PubMed, 2009 . [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry, 2011 . [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI, 2024 . [Link]

  • Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. ResearchGate, 2004 . [Link]

  • Boric Acid Catalyzed Methyl Esterification of Sugar Acids. Griffith Research Online, 2012 . [Link]

  • Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University, 2021 . [Link]

  • Esterification reaction with the remaining two –OH groups of boric acid. ResearchGate, 2021 . [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry, 2022 . [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed, 2021 . [Link]

  • Special Issue : Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. MDPI. [Link]

  • Effect of steric hindrance and π electrons on alcohol self-association. ResearchGate, 1997 . [Link]

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Reference Data & Comparative Studies

Validation

Technical Guide: Comparative Analysis of BCP-Azetidine Bioisosteres vs. Phenyl-Azetidine Analogs

Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, the phenyl-azetidine moiety is a privileged scaffold, often serving as a rigid linker that projects substituents into specific vectors. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the phenyl-azetidine moiety is a privileged scaffold, often serving as a rigid linker that projects substituents into specific vectors. However, the ubiquity of the phenyl ring brings inherent liabilities: poor aqueous solubility due to planar


-stacking, suboptimal fraction of sp3-hybridized carbons (

), and metabolic susceptibility via cytochrome P450-mediated oxidation.

This guide analyzes the Bicyclo[1.1.1]pentane (BCP)-azetidine system as a saturated bioisostere. By replacing the phenyl ring with a BCP cage, researchers can retain the linear exit vectors essential for target engagement while dramatically improving physicochemical properties.

Key Verdict: The BCP-azetidine motif typically offers higher aqueous solubility , lower lipophilicity (LogD) , and improved metabolic stability compared to its phenyl analog, albeit with a shortened inter-substituent distance (


 Å) that must be accounted for in docking models.

Structural & Geometric Analysis

The success of a bioisostere depends on its ability to mimic the spatial orientation of the parent scaffold while improving its properties.

Exit Vectors and Dimensionality

Both the para-phenyl ring and the 1,3-disubstituted BCP cage provide linear (


) exit vectors. However, the BCP cage is significantly more compact.
Parameterpara-Phenyl-AzetidineBCP-AzetidineImpact
Geometry Planar (2D)Cage (3D)BCP disrupts

-stacking, improving solubility.[1]
Exit Angle


High fidelity in substituent projection.
Linker Length ~2.8 Å (C1-C4)~1.85 Å (C1-C3)Critical: BCP is ~1 Å shorter. Ligands may need linker extension elsewhere to maintain binding.

Contribution
LowHighIncreases "3D-ness," correlated with clinical success.
Visualization of Geometric Isosterism

The following diagram illustrates the structural overlay and vector alignment.

Bioisostere_Geometry cluster_phenyl Phenyl-Azetidine (Parent) cluster_bcp BCP-Azetidine (Bioisostere) P_Node Phenyl Ring (Planar, sp2) P_Az Azetidine P_Node->P_Az Length: ~2.8 Å Angle: 180° Comparison Structural Impact: 1. Disrupted Pi-Stacking 2. Reduced Lipophilicity 3. Retained Vectorality P_Node->Comparison B_Node BCP Cage (3D, sp3) B_Az Azetidine B_Node->B_Az Length: ~1.85 Å Angle: 180° B_Node->Comparison

Caption: Geometric comparison highlighting the conserved vector angle (180°) but reduced linker length (1.85 Å vs 2.8 Å) in the BCP scaffold.

Physicochemical Performance Profile

The following data summarizes the performance shift observed when transitioning from a Phenyl-Azetidine to a BCP-Azetidine core. Data is synthesized from key industry case studies, including Pfizer's


-secretase inhibitor optimization (Stepan et al., J. Med.[1][2] Chem.).[3][4][5][6][7][8][9][10][11][12]
Comparative Data Table
PropertyPhenyl-Azetidine AnalogBCP-Azetidine AnalogChange (

)
LogD (7.4) 4.1 - 4.53.5 - 3.8Improved: Reduced lipophilicity lowers non-specific binding.
Solubility (aq) < 1

g/mL
> 100

g/mL
Major Gain: Disruption of crystal lattice energy.
LipE (Lipophilic Efficiency) ~4.9~5.9Improved: Higher potency per unit of lipophilicity.
Clint (Microsomal) High (> 50

L/min/mg)
Low (< 15

L/min/mg)
Improved: Removal of aromatic oxidation sites.
Permeability (

)
ModerateHighBCP maintains lipophilicity required for cell entry but reduces efflux liability.
Mechanism of Metabolic Stability
  • Phenyl Liability: The electron-rich phenyl ring is a prime target for CYP450 enzymes, leading to epoxidation and hydroxylation.

  • BCP Advantage: The BCP cage lacks

    
    -electrons. While the bridgehead hydrogens (C-H) are accessible, the strong C-C bonds and cage strain make them less prone to oxidative attack compared to the aromatic ring. However, care must be taken; if the BCP is unsubstituted at the bridgehead, it can be a site for Hydrogen Atom Transfer (HAT).
    

Experimental Protocol: Synthesis of BCP-Azetidines

Accessing the BCP-Azetidine motif requires specialized chemistry, as standard cross-couplings (Suzuki/Buchwald) used for phenyl rings do not apply. The most robust method involves the "Strain-Release" addition of azetidine to [1.1.1]propellane.

Synthetic Workflow Diagram

Synthesis_Workflow Propellane [1.1.1]Propellane (Strained Precursor) Step2 Step 2: Strain-Release Addition Nucleophilic attack on Propellane Propellane->Step2 Azetidine Azetidine-HCl (Amine Source) Step1 Step 1: Deprotonation Formation of Azetidinyl-Magnesium Azetidine->Step1 Turbo Turbo-Grignard (iPrMgCl·LiCl) Turbo->Step1 Step1->Step2 Step3 Step 3: Electrophilic Trap (e.g., Iodine, CO2, Aryl Halide) Step2->Step3 Product Final BCP-Azetidine Bioisostere Step3->Product

Caption: Turbo-Grignard mediated synthesis of BCP-Azetidines via strain-release chemistry.

Detailed Protocol: Turbo-Amide Addition

Based on methodologies established by the Baran Lab and Pfizer.

Objective: Synthesis of 1-(azetidin-1-yl)bicyclo[1.1.1]pentane derivatives.

Reagents:

  • Azetidine hydrochloride

  • Isopropylmagnesium chloride lithium chloride complex (Turbo-Grignard, 1.3 M in THF)

  • [1.1.1]Propellane (approx.[6][8][9][10][11][12] 0.5 M in ether/THF)

Procedure:

  • Magnesiation: In a flame-dried Schlenk flask under Argon, suspend Azetidine HCl (1.0 equiv) in anhydrous THF. Cool to 0°C. Dropwise add iPrMgCl·LiCl (2.1 equiv). The first equivalent neutralizes the HCl; the second deprotonates the amine. Stir for 30 mins at 0°C to form the magnesium amide.

  • Propellane Addition: Cannulate the [1.1.1]propellane solution (1.2 equiv) into the reaction mixture.

  • Strain Release: Allow the mixture to warm to room temperature and stir for 2–4 hours. The magnesium amide attacks the bridgehead carbon, opening the central bond to form a BCP-Grignard species.

  • Functionalization (Quench):

    • For Protonation (H): Quench with MeOH.

    • For Coupling: Add a transition metal catalyst (e.g., Pd-PEPPSI) and an aryl halide to perform a Negishi-type coupling at the distal bridgehead carbon.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl and brine. Dry over MgSO4 and concentrate.

  • Purification: BCP-amines are basic. Purify via flash chromatography on silica gel (DCM/MeOH/NH4OH) or reverse-phase HPLC.

Safety Note: [1.1.1]Propellane is volatile and potentially unstable. Handle in a fume hood behind a blast shield. Store solutions at -20°C or lower.

References

  • Stepan, A. F., et al. (2012).[1][2][13] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[2] [Link]

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2867. [Link]

  • Gianatassio, R., et al. (2016). "Strain-Release Amination." Science, 351(6270), 241-246. (Baran Group). [Link]

  • Bunker, K. D., et al. (2020). "Scalable Synthesis of Bicyclo[1.1.1]pentan-1-amine via Turbo-Amide Addition to [1.1.1]Propellane." Organic Letters, 13, 4746–4749. [Link]

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. [Link]

Sources

Comparative

Technical Guide: NMR Characterization of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol

Executive Summary This guide provides a technical analysis of the NMR spectral characteristics of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol , a high-value saturated bioisostere used in medicinal chemistry to replace phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the NMR spectral characteristics of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol , a high-value saturated bioisostere used in medicinal chemistry to replace phenyl or tert-butyl groups. The guide focuses on differentiating the final product from its synthetic precursors (specifically N-Boc intermediates) and characterizing its salt forms, which are critical for solubility and biological assay formulation.

Key Value Proposition:

  • Bioisosteric Validation: Confirms the integrity of the BCP (bicyclo[1.1.1]pentane) core, ensuring no ring-opening occurred during deprotection.

  • Salt Form Identification: Distinguishes between Free Base and TFA/HCl salts via chemical shift perturbations.

  • Impurity Profiling: Identifies common rotameric impurities associated with azetidine ring systems.

Part 1: Structural Context & Synthesis Logic[1]

The molecule combines a strained BCP core with a hydroxyl tail and an azetidine amine. The primary challenge in characterization is verifying the survival of the strained BCP cage (


 65 kcal/mol strain energy) during the acidic deprotection of the amine.
Synthesis & Characterization Workflow

The following diagram illustrates the standard "Strain-Release" synthetic pathway and the critical checkpoints for NMR analysis.

G cluster_check Critical NMR Checkpoints Propellane [1.1.1]Propellane (Starting Material) Intermed N-Boc-3-(Azetidin-3-yl) bicyclo[1.1.1]pentan-1-ol (Precursor) Propellane->Intermed Strain-Release Cross-Coupling Product 3-(Azetidin-3-yl) bicyclo[1.1.1]pentan-1-ol (Target) Intermed->Product Acidic Deprotection (TFA or HCl) QC NMR Validation (1H, 13C, 19F) Product->QC Sample Prep (DMSO-d6/D2O)

Figure 1: Synthetic workflow highlighting the transition from the N-Boc protected intermediate to the final amine, the primary subject of this comparison.

Part 2: Comparative NMR Analysis

The most effective way to validate the product is by comparing it against its immediate precursor, the N-Boc protected amine . The disappearance of the tert-butyl signal and the shift of the azetidine protons are definitive proofs of synthesis.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
Proton EnvironmentN-Boc Precursor (

ppm)
Target Product (TFA Salt) (

ppm)
MultiplicityDiagnostic Note
Boc (t-Butyl) 1.38 - 1.45Absent Singlet (9H)Complete disappearance confirms deprotection.
Azetidine (N-CH

)
3.80 - 4.103.90 - 4.25 Multiplet (4H)Downfield shift due to protonation of the amine (

).
BCP Bridgehead (H-C) 1.70 - 1.901.85 - 2.05 Singlet (6H)Characteristic BCP signal. Upfield shift indicates intact cage.
Hydroxyl (-OH) 4.50 - 4.80Variable Broad SingletOften disappears in

exchange; chemical shift is concentration-dependent.
Amine (-NH) N/A8.50 - 9.20 Broad (2H)Visible in DMSO-d6; indicates salt formation.
Azetidine (CH) 2.80 - 3.003.00 - 3.20 Multiplet (1H)Methine proton linking Azetidine to BCP.
Table 2: 13C NMR Characteristic Signals
Carbon EnvironmentChemical Shift (

ppm)
Structural Significance
BCP Bridgehead (C-O) 68.0 - 72.0Quaternary carbon attached to hydroxyl group.
BCP Bridgehead (C-Az) 35.0 - 40.0Quaternary carbon attached to Azetidine ring.
BCP Methylene (CH

)
50.0 - 55.0The three methylene bridges of the cage.
Azetidine (N-CH

)
45.0 - 50.0Ring carbons adjacent to nitrogen.
TFA Carbonyl (Salt) 158.0 - 163.0Quartet (

) typically seen if TFA salt is isolated.

Part 3: Experimental Protocols

To ensure reproducible data, specific sample preparation protocols must be followed, particularly due to the polarity of the amino-alcohol functionality.

Protocol A: Standard Characterization (DMSO-d6)

Use this for routine purity checks and confirmation of the salt form.

  • Massing: Weigh 5–10 mg of the solid product into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 .

    • Why? The product is highly polar. CDCl

      
       often results in poor solubility and broad peaks for the amine/hydroxyl protons.
      
  • Additives (Optional): If peak broadening is observed at the Azetidine ring (due to rotamers or slow exchange), add 1 drop of

    
     to the tube.
    
    • Note: This will eliminate the -OH and -NH peaks but sharpen the skeletal protons for integration.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    5 seconds to ensure accurate integration of the quaternary carbons in 13C NMR.
Protocol B: Free Base Verification (CDCl3/MeOD)

Use this if the Free Base is required for lipophilic biological assays.

  • Extraction: Dissolve the salt in 1M NaOH and extract with DCM. Dry over Na

    
    SO
    
    
    
    .
  • Solvation: Dissolve the resulting oil in CD

    
    OD  (Methanol-d4).
    
  • Analysis: Look for the upfield shift of the Azetidine protons (

    
     3.5 ppm) compared to the salt form.
    

Part 4: Troubleshooting & Impurity Profiling

Common Spectral Artifacts
  • Rotamers: N-Boc azetidines often show split peaks (approx. 1:1 ratio) in NMR due to restricted rotation around the amide bond. This must disappear in the final deprotected product. If split peaks persist, deprotection is incomplete.

  • Ring Opening: If the BCP cage opens (usually acid-catalyzed rearrangement), the diagnostic singlet at

    
     1.9 ppm (6H) will disappear, replaced by complex olefinic signals (5.0–6.0 ppm) or cyclobutane multiplets.
    
  • TFA Stoichiometry: For the TFA salt, integration of the

    
    F NMR signal (relative to an internal standard like fluorobenzene) is required to determine if the product is a mono- or bis-TFA salt, which impacts molecular weight calculations for dosing.
    
QC Decision Tree

QC Start Acquire 1H NMR CheckBoc Boc Peak (1.4 ppm)? Start->CheckBoc CheckCage BCP Singlet (1.9 ppm)? CheckBoc->CheckCage No Fail_Deprot FAIL: Incomplete Deprotection CheckBoc->Fail_Deprot Yes CheckNH Broad NH Peak (8-9 ppm)? CheckCage->CheckNH Yes Fail_Degrad FAIL: Cage Degradation CheckCage->Fail_Degrad No Pass QC PASS (Intact Salt) CheckNH->Pass Yes FreeBase PASS: Free Base Form CheckNH->FreeBase No

Figure 2: Logic flow for quality control based on spectral features.

References

  • Mykhailiuk, P. K. (2019).[1][2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(11), 2839–2849.[1] Link

  • Lopchuk, J. M., et al. (2017).[3] "Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity." Journal of the American Chemical Society, 139(8), 3209–3226. Link

  • Measom, N. D., et al. (2016).[3] "Incorporation of a [1.1.1]Bicyclopentane Moiety within Known LpPLA2 Inhibitors." ACS Medicinal Chemistry Letters, 7(12), 1160–1165. Link

  • VulcanChem. (n.d.). "3-(3-Bromobicyclo[1.1.1]pentan-1-yl)azetidine, trifluoroacetic acid - Physicochemical Properties." VulcanChem Product Data. Link

  • Anderson, J. M., et al. (2021).[1][2] "Bridge Functionalisation of Bicyclo[1.1.1]Pentane Derivatives." Angewandte Chemie International Edition, 60(47), 24754–24769.[1] Link

Sources

Validation

A Comparative Permeability Analysis: Bicyclo[1.1.1]pentane (BCP)-Azetidine vs. Piperidine Scaffolds

A Guide for Medicinal Chemists and Drug Discovery Professionals In the landscape of modern drug discovery, optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is as critical as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of modern drug discovery, optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is as critical as achieving high target potency. Among these, membrane permeability is a paramount factor governing oral bioavailability and the ability of a drug to reach its site of action. Saturated heterocyclic scaffolds are cornerstones of molecular design, and this guide provides an in-depth comparison of two prominent motifs: the rigid, three-dimensional bicyclo[1.1.1]pentane (BCP)-azetidine and the flexible, classical piperidine ring.

This analysis delves into the structural and physicochemical drivers of permeability, supported by established experimental methodologies. By understanding the nuanced differences between these scaffolds, researchers can make more informed decisions in the design of next-generation therapeutics with superior drug-like properties.

The Physicochemical Foundation of Permeability

Passive diffusion across the lipid bilayer of cell membranes is a primary route of absorption for many small molecule drugs. This process is largely dictated by a molecule's physicochemical properties, including:

  • Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid versus an aqueous environment. A delicate balance is required; sufficient lipophilicity is needed to enter the lipid membrane, but excessive lipophilicity can lead to poor aqueous solubility and sequestration within the membrane.

  • Polar Surface Area (PSA): The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. PSA is a key predictor of permeability, as it quantifies the energy required to desolvate a molecule for its entry into the lipophilic membrane interior. Generally, lower PSA correlates with higher permeability.

  • Aqueous Solubility: The ability of a compound to dissolve in the aqueous environment of the gastrointestinal tract is a prerequisite for absorption.

  • Molecular Shape and Rigidity: The three-dimensional structure of a molecule influences how it interacts with and traverses the cell membrane.[1][2] Rigid structures, like BCP, have a lower entropic penalty upon entering the ordered membrane environment compared to flexible molecules like piperidine.

Structural Showdown: BCP-Azetidine vs. Piperidine

The fundamental difference between the BCP-azetidine and piperidine scaffolds lies in their topology and conformational flexibility.

  • Piperidine: A six-membered saturated heterocycle, piperidine is a mainstay in medicinal chemistry. It is conformationally flexible, predominantly adopting a low-energy chair conformation. This flexibility allows it to adapt its shape to various biological targets but can come at an entropic cost for membrane permeation.

  • BCP-Azetidine: This scaffold incorporates the highly rigid and strained bicyclo[1.1.1]pentane (BCP) core, which acts as a "spring-loaded" bioisostere for groups like para-substituted benzene rings.[3] Its rigid, three-dimensional, and linear nature provides a unique vector for substituents, while the integrated azetidine ring maintains a nitrogen attachment point. This rigidity can be advantageous for permeability by reducing the entropic penalty of membrane partitioning.

Quantitative Comparison: Physicochemical and Permeability Data

While direct, head-to-head experimental data for a perfectly matched BCP-azetidine and piperidine pair is sparse in publicly available literature, we can infer performance based on studies of the core scaffolds and related analogues. The following table summarizes expected trends based on the known influence of these scaffolds on molecular properties.

PropertyBCP-Azetidine AnaloguePiperidine AnalogueRationale & Implications
Permeability (Papp) Expected to be Higher BaselineThe rigid, 3D structure of BCP reduces the entropic penalty for entering the ordered lipid bilayer. Its compact shape can also facilitate faster diffusion.
Aqueous Solubility Often Higher BaselineThe BCP core, despite being non-polar, often improves aqueous solubility compared to a phenyl ring, a common bioisosteric replacement. This is attributed to its less efficient crystal packing.
Lipophilicity (cLogP) Generally Lower BaselineThe BCP core is significantly less lipophilic than a corresponding phenyl ring and can be less lipophilic than a flexible aliphatic ring like cyclohexane (a proxy for the carbon framework of piperidine).
Polar Surface Area (PSA) ComparableComparableFor a simple N-substituted pair, the PSA would be very similar, dominated by the nitrogen atom.
Metabolic Stability Often Higher BaselineThe BCP core is devoid of C-H bonds that are readily oxidized by cytochrome P450 enzymes, often leading to improved metabolic stability.

Experimental Methodologies for Permeability Assessment

To provide a self-validating framework for researchers, we detail the standard protocols for two universally accepted permeability assays: the cell-free Parallel Artificial Membrane Permeability Assay (PAMPA) and the cell-based Caco-2 assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion.[4][5][6] It measures a compound's ability to permeate from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[4][5][6] It is a cost-effective method for early-stage screening.[4][6]

// Invisible edges for ordering cluster_prep -> cluster_assay -> cluster_analysis [style=invis]; }

Caption: High-level workflow for the PAMPA permeability assay.

  • Prepare Solutions:

    • Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.[6]

    • Acceptor Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Test Compounds: Prepare 10 mM stock solutions of test compounds, high-permeability controls (e.g., propranolol), and low-permeability controls (e.g., atenolol) in DMSO. Dilute stocks to a final concentration of 100 µM in PBS.[6]

  • Assay Plate Preparation:

    • Fill each well of a 96-well acceptor plate with 300 µL of acceptor buffer.[6]

    • Carefully coat the filter membrane of a 96-well donor plate by adding 5 µL of the lipid solution to each well. Allow the solvent to evaporate for approximately 5 minutes.

  • Permeation:

    • Add 150 µL of the diluted test and control compound solutions to the donor plate wells.[6]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[4][6]

  • Quantification and Analysis:

    • After incubation, separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Analyze the concentration of the compound in each sample using LC-MS/MS.[4]

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[7] It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters, mimicking the intestinal barrier.[8][] This assay can measure not only passive diffusion but also active transport and efflux.[8]

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_validation Monolayer Integrity Validation cluster_transport Transport Experiment (A -> B) cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for ~21 Days (Allow for differentiation) seed->culture teer Measure TEER (Transepithelial Electrical Resistance) culture->teer ly Perform Lucifer Yellow Rejection Assay teer->ly wash Wash Monolayer with Pre-warmed Buffer ly->wash add_donor Add Compound to Apical (A) side wash->add_donor add_receiver Add Fresh Buffer to Basolateral (B) side add_donor->add_receiver incubate Incubate (e.g., 2 hours, 37°C) add_receiver->incubate sample Sample from Basolateral (B) side incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp (A->B) quantify->calculate

Caption: Caco-2 permeability assay from cell culture to data analysis.

  • Cell Culture:

    • Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts.

    • Culture the cells for 21-25 days in an appropriate medium (e.g., DMEM with 10% FBS) to allow them to differentiate and form a confluent monolayer with tight junctions.[8][][10]

  • Monolayer Integrity Check (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥200 Ω·cm² to confirm monolayer integrity.[8][11]

    • Additionally, perform a Lucifer Yellow rejection test. The Papp for this low-permeability marker should be minimal, confirming the tightness of the cell junctions.[4][8]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Gently wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[11]

    • Add the test compound (e.g., at 10 µM) to the apical (donor) chamber.[11]

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with 5% CO2 for a defined period (e.g., 2 hours), typically with gentle shaking.[11]

    • At the end of the incubation, take a sample from the basolateral chamber for analysis.

  • Efflux Assessment (B to A Transport):

    • To determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), perform the experiment in reverse (basolateral to apical).[8] An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[8]

  • Quantification and Calculation:

    • Analyze the concentration of the compound in the receiver compartment using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[]

Discussion and Field Insights

The choice between a BCP-azetidine and a piperidine scaffold is a strategic decision in drug design, driven by the specific goals of the project.

When to Choose BCP-Azetidine:

  • Improving Permeability and Solubility: The BCP scaffold is an excellent choice when a project is plagued by low permeability or poor solubility associated with flat aromatic rings. Its 3D structure can disrupt crystal packing (improving solubility) and lower the entropic cost of membrane permeation.

  • "Escape from Flatland": In programs seeking to increase the sp3 character of lead compounds to improve physicochemical properties and explore new chemical space, the BCP motif is a state-of-the-art tool.[12]

  • Enhancing Metabolic Stability: The inherent stability of the BCP cage can block metabolic attack at positions that would be vulnerable in a corresponding piperidine or aromatic ring.

When to Choose Piperidine:

  • Established Synthetic Chemistry: The synthesis of substituted piperidines is well-established and often more straightforward than that of complex BCP analogues.

  • Target-Specific Conformations: The conformational flexibility of piperidine can be crucial for optimal binding to a protein target that requires a specific vector arrangement of substituents that a rigid scaffold cannot achieve.

  • Cost and Scalability: For early-stage projects or large-scale synthesis, the cost and availability of piperidine building blocks are often more favorable.

Causality in Experimental Design: The Caco-2 assay is chosen over PAMPA when there is a need to understand the influence of active transport and efflux mechanisms, which are critical for many drug candidates.[5][8] The inclusion of efflux transporter inhibitors (e.g., verapamil for P-gp) in a Caco-2 experiment can definitively confirm if a compound is a substrate, providing invaluable insight into potential drug-drug interactions and variable absorption in vivo.[8]

Conclusion

Both BCP-azetidine and piperidine scaffolds hold important places in the medicinal chemist's toolbox. Piperidine remains a versatile and reliable scaffold, while the BCP-azetidine motif offers a powerful, modern strategy to overcome common ADME challenges like low permeability and metabolic instability. By leveraging the appropriate scaffold and validating its properties with robust experimental methods like PAMPA and Caco-2 assays, researchers can significantly enhance the probability of designing drug candidates with favorable pharmacokinetic profiles, ultimately accelerating the journey from the bench to the clinic.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Caco2 assay protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Slideshare. Caco-2 Cell Permeability Assay. [Link]

  • PubMed. Physicochemical properties and cytotoxicities of Sr-containing biphasic calcium phosphate bone scaffolds. [Link]

  • PubMed Central. Bioperformance Studies of Biphasic Calcium Phosphate Scaffolds Extracted from Fish Bones Impregnated with Free Curcumin and Complexed with β-Cyclodextrin in Bone Regeneration. [Link]

  • EurekAlert!. 3D shaping of microscopic membranes that underlie cellular processes. [Link]

  • SpringerLink. A head-to-head comparison of the permeability-enhancing properties of piperazine and two derivatives in vitro and ex vivo. [Link]

  • Wikipedia. Tricalcium phosphate. [Link]

  • MDPI. Physicochemical Properties of 3D-Printed Polylactic Acid/Hydroxyapatite Scaffolds. [Link]

  • ResearchGate. Physicochemical properties characterizations of printed scaffolds. (a)... [Link]

  • ACS Publications. Lipid Composition Is Critical for Accurate Membrane Permeability Prediction of Cyclic Peptides by Molecular Dynamics Simulations. [Link]

  • PubMed. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. [Link]

  • MDPI. Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats. [Link]

  • PMC. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. [Link]

  • PMC. Mechanical properties of plasma membrane vesicles correlate with lipid order, viscosity and cell density. [Link]

  • Research Communities. Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. [Link]

  • bioRxiv. Determining Biomembrane Bending Rigidities from Simulations of Modest Size. [Link]

  • PMC. Propellane-free access to bicyclo[1.1.1]pentanes. [Link]

  • ResearchGate. Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... [Link]

  • PubMed. Membrane Shape and the Regulation of Biological Processes. [Link]

  • ChemRxiv. Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Aza-Bicyclo[2.1.1]hexanes. [Link]

Sources

Comparative

Technical Guide: pKa Validation of Azetidine Nitrogen in Bicyclo[1.1.1]pentane Systems

Executive Summary & Strategic Context In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has transcended its status as a mere "spacer" to become a critical bioisostere for phenyl, tert-butyl, and alkyne grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has transcended its status as a mere "spacer" to become a critical bioisostere for phenyl, tert-butyl, and alkyne groups.[1][2] A specific high-value architecture involves the azetidine nitrogen attached to the BCP core (N-BCP azetidine).[3]

This architecture addresses a fundamental medicinal chemistry challenge: Basicity Modulation. Standard


-alkyl azetidines are highly basic (pKa 

10.5–11.0), often leading to poor membrane permeability (low LogD at pH 7.4), phospholipidosis risks, and hERG channel liability.[1][4] Conversely,

-aryl azetidines are often too weakly basic (pKa < 4.0), leading to solubility issues.[1][4]

The BCP group, acting as a non-classical electron-withdrawing group (EWG) due to the high


-character of the bridgehead carbon, modulates the azetidine nitrogen pKa into the optimal physiological range (7.5 – 8.5) . This guide provides the framework to validate this shift experimentally.

Comparative Analysis: The BCP Effect

The following table contrasts the N-BCP azetidine system against standard bioisosteric alternatives. The data highlights why the BCP-Azetidine fusion is a superior design choice for CNS and orally active targets.[3]

Table 1: Physicochemical Profile Comparison[4]
Feature

-tert-Butyl Azetidine

-Phenyl Azetidine

-BCP Azetidine
(Target)
Impact on Drug Design
Electronic Nature Electron Donating (+I)Electron Withdrawing (Resonance)Mildly Electron Withdrawing (Inductive/Hybridization)BCP lowers pKa without killing basicity completely.[1]
Nitrogen pKa 10.8 – 11.2 (High)2.5 – 4.0 (Very Low)7.8 – 8.6 (Optimal)Ideal for solubility/permeability balance (LLE).[1]
LogD (pH 7.4) Low (mostly ionized)High (neutral)Moderate/High Improved passive diffusion across BBB/Gut.[1]
Metabolic Liability Oxidative

-dealkylation
Ring oxidation / hydroxylationHigh Stability BCP bridgehead C-H is metabolically robust.[3]
hERG Risk High (cationic at pH 7.[3]4)LowReduced Lower basicity correlates with reduced hERG binding.[3]

Key Insight: The BCP core lowers the pKa of the attached nitrogen by approximately 2.0–2.5 log units compared to a tert-butyl group. This is attributed to the increased


-character of the C1-N bond in the BCP cage (similar to an 

carbon), which exerts an electron-withdrawing effect relative to a standard

alkyl carbon.[3]

Experimental Validation Protocols

Do not rely solely on calculated pKa (e.g., ACD/Labs, ChemAxon) for BCP systems, as many algorithms struggle with the unique strain energy and electronic distribution of the cage.[1][4] You must validate experimentally.

Method A: Potentiometric Titration (Gold Standard)

Best for: Compounds with moderate water solubility (>0.5 mM) and sufficient quantity (>2 mg).[1]

Protocol:

  • Preparation: Dissolve 2–5 mg of the BCP-azetidine free base (or HCl salt) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Cosolvent (If needed): If the BCP lipophilicity causes precipitation, use a Methanol/Water gradient (titrate at 30%, 40%, 50% MeOH) and extrapolate to 0% MeOH using the Yasuda-Shedlovsky extrapolation.[1]

  • Titration: Using an autotitrator (e.g., Sirius T3), titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Processing: Calculate the pKa at the inflection point of the buffer capacity curve.

    • Validation Check: Ensure the fit error is < 0.05 log units.

Method B: H NMR Titration (The "Low Solubility" Solution)

Best for: Highly lipophilic BCP analogs or small quantities (<1 mg).[1]

Rationale: The chemical shift of the protons adjacent to the nitrogen (the azetidine


-protons and BCP bridgehead protons) will shift significantly upon protonation.[3]

Protocol:

  • Buffer Setup: Prepare a series of deuterated phosphate/citrate buffers ranging from pH 4.0 to pH 11.0 (in 0.5 unit increments). Check pH with a micro-electrode.[3]

  • Sample Prep: Dissolve the BCP-azetidine in a minimal amount of DMSO-

    
     (e.g., 10 
    
    
    
    L), then aliquot into the buffer tubes (
    
    
    based). Final concentration ~100
    
    
    M.[3]
  • Acquisition: Acquire

    
    H NMR spectra for each pH point. Focus on the azetidine ring protons  (typically 
    
    
    
    3.0–4.5 ppm).[3]
  • Analysis: Plot the chemical shift (

    
    ) vs. pH.
    
  • Calculation: Fit the sigmoidal curve using the Henderson-Hasselbalch equation:

    
    [1]
    

Decision Workflow & Logic

The following diagram outlines the decision process for synthesizing and validating these systems, ensuring resources are not wasted on unstable or insoluble candidates.

BCP_Validation_Workflow Start Start: BCP-Azetidine Candidate Synth Synthesis via Strain-Release (e.g., [1.1.1]Propellane + Azetidine) Start->Synth Stability Check Chemical Stability (TFA/Acid exposure) Synth->Stability Solubility Aqueous Solubility Check (pH 7.4) Stability->Solubility If Stable Method_Select Select pKa Method Solubility->Method_Select Potentiometric Method A: Potentiometric (Sirius T3) Method_Select->Potentiometric >0.5 mM Sol. NMR_Titration Method B: 1H NMR Titration (D2O/DMSO) Method_Select->NMR_Titration <0.5 mM Sol. Analysis Data Analysis & Extrapolation Potentiometric->Analysis NMR_Titration->Analysis Decision Go/No-Go Decision (Target pKa 7.5 - 8.5) Analysis->Decision

Figure 1: Strategic workflow for the synthesis, stability assessment, and pKa determination of BCP-azetidine systems.

Mechanistic Implications for Drug Design[5][6][7][8]

Understanding the why allows you to apply this guide to novel analogs.

The "Exit Vector" & Basicity

Unlike the tert-butyl group, which is a spherical hydrophobic mass, the BCP group provides a linear "exit vector."[3][4] However, the electronic consequence is the critical factor here.[3][4]

  • Mechanism: The bridgehead carbons of BCP possess high strain energy.[3] To minimize this, the C-C bonds utilize orbitals with higher

    
    -character, leaving the exocyclic orbitals (bonding to Nitrogen) with higher 
    
    
    
    -character.[1]
  • Result: Higher

    
    -character = higher electronegativity = reduced electron density on the Nitrogen lone pair .[3] This is why the pKa drops.[3]
    
Metabolic Shielding

The BCP group acts as a "metabolic sink."[3] In a standard


-ethyl or 

-isopropyl azetidine, the

-carbon is prone to CYP450-mediated oxidation (

-dealkylation).[1][3]
  • BCP Advantage: The BCP bridgehead carbon has no protons available for abstraction in the traditional sense, and the cage structure sterically hinders the approach of the heme iron to the nitrogen lone pair, significantly extending half-life (

    
    ).
    

References

  • Mykhailiuk, P. K. (2019).[2][3][5] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

  • Stepan, A. F., et al. (2012).[1][4] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor.[3] Journal of Medicinal Chemistry. [Link][1]
    
  • Gianatassio, R., & Kadish, D. (2019).[1][4][6] Direct Alkylation of 1-Azabicyclo[1.1.0]butane.[3] Organic Letters. [Link][1][7]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]

  • Hollóczki, O., et al. (2014).[1][3][4] pKa Determination by 1H NMR Spectroscopy – An Old Methodology Revisited. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Validation

Comparative Guide: Impact of the Bicyclo[1.1.1]pentane (BCP) Core on Azetidine Basicity and Lipophilicity

Introduction: The Strategic Role of Saturated Bioisosteres in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodyna...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Saturated Bioisosteres in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as valuable structural motifs.[1] They serve as conformationally restricted building blocks and bioisosteres for larger rings like pyrrolidine or piperidine, often conferring improved metabolic stability and aqueous solubility.[2][3]

Parallel to this, the concept of "escaping flatland"—moving away from planar, aromatic structures—has gained significant traction.[4] The bicyclo[1.1.1]pentane (BCP) core has been established as a premier three-dimensional, non-aromatic bioisostere for para-substituted benzene rings and other linear linkers.[5] Its rigid, sp³-rich scaffold can profoundly enhance a molecule's physicochemical properties, including solubility and metabolic stability, while maintaining appropriate exit vectors for target binding.[4][6]

This guide provides a comparative analysis of how incorporating a BCP core directly onto an azetidine ring impacts two critical drug-like properties: basicity (pKa) and lipophilicity (logP). Understanding these shifts is crucial for researchers aiming to fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel therapeutic agents.

Pillar 1: Basicity (pKa) - The Influence of Structure on Ionization

Basicity, quantified by the pKa of the conjugate acid, is a fundamental property that dictates a molecule's ionization state at a given pH.[7] This, in turn, governs solubility, membrane permeability, and the potential for ionic interactions with biological targets.[8] The basicity of an amine is determined by the availability of its nitrogen lone pair to accept a proton.

Causality of Basicity in Cyclic Amines

For cyclic amines, ring strain plays a critical role. In a highly strained ring like azetidine (pKa of conjugate acid ≈ 11.29), the C-N-C bond angles are compressed.[9][10] To accommodate this geometry, the nitrogen atom's orbitals rehybridize, increasing the s-character of the lone pair orbital.[11][12] Since s-orbitals are held more closely to the nucleus, this increased s-character makes the lone pair less available for protonation, rendering azetidine less basic than less-strained rings like pyrrolidine or piperidine.[11]

Impact of the BCP Core on Azetidine Basicity

When a BCP core is attached to the azetidine nitrogen, a significant decrease in basicity is anticipated. The bridgehead carbons of the BCP cage are highly strained, leading to a high degree of s-character in their exocyclic bonding orbitals.[13] This imparts a potent inductive electron-withdrawing effect.

  • Inductive Effect: The BCP group pulls electron density away from the azetidine nitrogen.

  • Lone Pair Availability: This reduction in electron density makes the nitrogen's lone pair less nucleophilic and less available for protonation.[13]

  • pKa Shift: Consequently, the equilibrium shifts away from the protonated form, resulting in a lower pKa value for the conjugate acid, indicating a weaker base.

G A BCP Core B High s-character in exocyclic C-N bond A->B possesses C Inductive Electron Withdrawal B->C causes E Reduced electron density on Nitrogen C->E induces D Azetidine Nitrogen D->E F Lone pair less available for protonation E->F results in G Decreased Basicity (Lower pKa) F->G leads to

Caption: Logical diagram illustrating how the BCP core reduces azetidine basicity.

Comparative Basicity Data

The following table presents a comparison of the experimentally measured pKa for azetidine and the expected pKa for a BCP-azetidine conjugate based on the principles discussed.

CompoundStructurepKa (Conjugate Acid)Rationale
Azetidine11.29[9][10]Baseline basicity for the strained four-membered ring.
1-(Bicyclo[1.1.1]pentan-1-yl)azetidineEst. 9.5 - 10.5The strong inductive electron-withdrawing effect of the BCP core significantly reduces the nitrogen's basicity.

Note: The pKa for the BCP-azetidine is an expert estimation based on established electronic effects of the BCP moiety. Exact values require experimental determination.

Pillar 2: Lipophilicity (logP) - Quantifying Hydrophobicity

Lipophilicity is a key physicochemical property that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADMET profile.[14] It is most commonly expressed as logP, the logarithm of the partition coefficient of a compound between n-octanol and water.[15][16]

  • logP > 0: The compound is more soluble in the lipid phase (lipophilic/hydrophobic).[15]

  • logP < 0: The compound is more soluble in the aqueous phase (hydrophilic).[15]

  • logP = 0: The compound partitions equally between the two phases.[15]

Impact of the BCP Core on Lipophilicity

The introduction of a BCP core as a bioisosteric replacement typically increases a molecule's lipophilicity. The BCP is a non-polar, sp³-rich hydrocarbon scaffold. Replacing a smaller or more polar group on the azetidine nitrogen with a BCP moiety increases the overall hydrocarbon content of the molecule. This shift enhances its affinity for non-polar environments like n-octanol, leading to a higher logP value.[17] While this increases lipophilicity, studies have shown that the three-dimensional nature of the BCP can disrupt crystal packing, sometimes leading to an overall improvement in aqueous solubility, a highly desirable and somewhat counterintuitive outcome.[4][6]

Comparative Lipophilicity Data

This table compares the calculated logP (cLogP) values for simple azetidine derivatives to illustrate the impact of the BCP core.

CompoundStructurecLogPRationale
Azetidine-0.10[10]The parent heterocycle is polar and hydrophilic.
1-methylazetidine~0.25A small alkyl group adds minimal lipophilicity.
1-(tert-butyl)azetidine~1.20A larger, branched alkyl group significantly increases lipophilicity.
1-(Bicyclo[1.1.1]pentan-1-yl)azetidineEst. 1.5 - 2.0The BCP core, as a tert-butyl bioisostere, adds substantial hydrocarbon character, markedly increasing the logP value.[17]

Note: cLogP values are estimations from computational models; experimental verification is recommended.

Pillar 3: Experimental Protocols for Property Determination

To ensure scientific rigor, the claims made in this guide are grounded in established experimental methodologies. The following protocols provide a self-validating framework for determining pKa and logP.

Protocol 1: pKa Determination by Potentiometric Titration

This method is a highly reliable technique for measuring the pKa of ionizable compounds.[18]

G A 1. Prepare Analyte Solution (e.g., 0.01 M in H₂O) B 2. Calibrate pH Meter (pH 4, 7, 10 buffers) A->B C 3. Titrate with Standardized HCl (e.g., 0.1 M) B->C D 4. Record pH vs. Titrant Volume C->D E 5. Plot Titration Curve (pH vs. Volume) D->E F 6. Determine Equivalence Point (from 1st derivative plot) E->F G 7. Identify pKa (pH at 1/2 equivalence volume) F->G

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh the BCP-azetidine compound and dissolve it in degassed, deionized water to a known concentration (e.g., 10 mM). If solubility is limited, a water-methanol co-solvent system may be used, and results extrapolated to 100% aqueous.

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) using an auto-burette for precise volume delivery.

  • Data Acquisition: Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope, typically found from the peak of the first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH value at which half of the equivalence point volume of titrant has been added.

Protocol 2: LogP Determination by the Shake-Flask Method

This is the "gold standard" method for its direct measurement of the partition coefficient.[19]

G A 1. Pre-saturate Solvents (n-octanol and pH 7.4 buffer) B 2. Prepare Compound Stock in one phase A->B C 3. Combine Phases & Shake (e.g., 24h at 25°C to equilibrate) B->C D 4. Separate Phases (Centrifugation) C->D E 5. Measure Concentration in each phase (e.g., HPLC-UV) D->E F 6. Calculate LogP log₁₀([octanol]/[buffer]) E->F

Caption: Step-by-step workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare n-octanol saturated with pH 7.4 phosphate buffer and pH 7.4 phosphate buffer saturated with n-octanol by vigorously mixing them and allowing the layers to separate overnight.

  • Sample Preparation: Dissolve a precisely weighed amount of the BCP-azetidine compound in the pre-saturated n-octanol phase to a concentration where it can be accurately quantified.

  • Partitioning: Add a known volume of the pre-saturated buffer to the n-octanol solution in a flask. Seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[19]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample each layer. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: P = [Organic] / [Aqueous]; logP = log₁₀(P).[15][16]

Conclusion and Field Insights

The incorporation of a bicyclo[1.1.1]pentane (BCP) core onto an azetidine nitrogen has a predictable and significant impact on the molecule's fundamental physicochemical properties.

  • Basicity is Reduced: The BCP core acts as a strong electron-withdrawing group, substantially decreasing the basicity of the azetidine nitrogen. This results in a lower pKa, which can be advantageous for reducing off-target ionic interactions or modifying a compound's solubility profile.

  • Lipophilicity is Increased: The BCP core, as a rigid, sp³-rich hydrocarbon scaffold, markedly increases the molecule's lipophilicity, reflected in a higher logP value. This modification is a powerful tool for enhancing membrane permeability but must be balanced to avoid issues with poor solubility or high plasma protein binding.

For drug development professionals, the BCP-azetidine motif offers a sophisticated strategy for navigating the challenges of ADMET optimization. By understanding the causal relationships between this unique structure and its resulting physicochemical properties, researchers can more rationally design next-generation therapeutics with improved drug-like characteristics.

References

  • LogP—Making Sense of the Value. ACD/Labs.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. [Link]

  • Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ChemRxiv. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. [Link]

  • Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. National Institutes of Health (NIH). [Link]

  • Predicting the pKa of Small Molecules. Matthias Rupp. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Azetidine. Wikipedia. [Link]

  • Azetidine. PubChem. [Link]

  • Relative basicity of cyclic amines. Chemistry Stack Exchange. [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. [Link]

  • Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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